2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
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Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, and in the development of advanced materials
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.
Haloxyfop-P-methyl: An herbicide that shares a similar trifluoromethyl-pyridine structure.
Fluazifop-butyl: Another herbicide with a related chemical structure
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a hydroxyl-ethyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFVSZPRUYRXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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